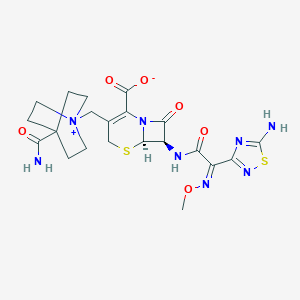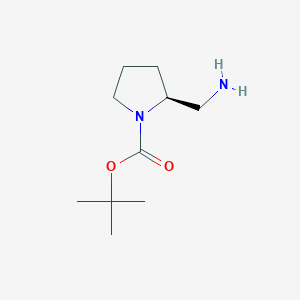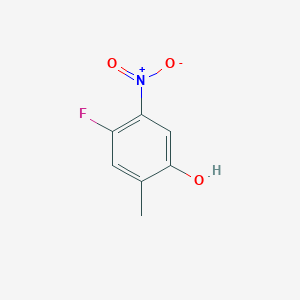![molecular formula C9H12FNO3 B037627 3-Fluoro-4-[1-hydroxy-2-(methylamino)ethyl]benzene-1,2-diol CAS No. 115562-24-8](/img/structure/B37627.png)
3-Fluoro-4-[1-hydroxy-2-(methylamino)ethyl]benzene-1,2-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Fluoro-4-[1-hydroxy-2-(methylamino)ethyl]benzene-1,2-diol is a chemical compound that has been synthesized and studied for its potential use in scientific research. This compound is also known as 3F-MAPE, and it has been found to have a variety of biochemical and physiological effects. In
Mecanismo De Acción
The mechanism of action for 3F-MAPE is not fully understood, but it is believed to involve the modulation of neurotransmitter release in the brain. Specifically, it has been found to increase the release of dopamine and norepinephrine, which are neurotransmitters that are involved in the regulation of mood and reward. This suggests that 3F-MAPE may have potential as a treatment for addiction and other mood disorders.
Efectos Bioquímicos Y Fisiológicos
In addition to its effects on neurotransmitter systems, 3F-MAPE has also been found to have a variety of other biochemical and physiological effects. These include changes in heart rate and blood pressure, as well as alterations in glucose metabolism. These effects suggest that 3F-MAPE may have potential as a tool for studying the physiological effects of stress and other environmental factors on the body.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 3F-MAPE in lab experiments is its specificity for dopamine and norepinephrine release. This makes it a potentially useful tool for studying the mechanisms of addiction and other neurological disorders. However, there are also limitations to its use, including the fact that it may have off-target effects on other neurotransmitter systems, and that its effects may be dose-dependent.
Direcciones Futuras
There are many potential future directions for research on 3F-MAPE. One area of interest is the development of new treatments for addiction and other neurological disorders based on the compound's effects on neurotransmitter systems. Another area of interest is the study of the physiological effects of stress and other environmental factors on the body, using 3F-MAPE as a tool. Finally, there is potential for further investigation into the mechanism of action of 3F-MAPE, in order to better understand its effects on the brain and body.
Métodos De Síntesis
The synthesis method for 3F-MAPE involves a series of chemical reactions that result in the formation of the compound. This process begins with the reaction of 3-fluorocatechol with epichlorohydrin, which produces 3-fluoro-4-(2,3-epoxypropoxy)phenol. This intermediate product is then reacted with N-methylhydroxylamine to produce 3-fluoro-4-(2-hydroxy-3-methylamino-propoxy)phenol. Finally, this compound is reacted with sodium borohydride to produce 3F-MAPE.
Aplicaciones Científicas De Investigación
3F-MAPE has been studied for its potential use in scientific research, particularly in the field of neuroscience. It has been found to have a variety of effects on neurotransmitter systems, including the modulation of dopamine and norepinephrine release. This makes it a potentially useful tool for studying the mechanisms of addiction, as well as for developing new treatments for addiction and other neurological disorders.
Propiedades
Número CAS |
115562-24-8 |
|---|---|
Nombre del producto |
3-Fluoro-4-[1-hydroxy-2-(methylamino)ethyl]benzene-1,2-diol |
Fórmula molecular |
C9H12FNO3 |
Peso molecular |
201.19 g/mol |
Nombre IUPAC |
3-fluoro-4-[1-hydroxy-2-(methylamino)ethyl]benzene-1,2-diol |
InChI |
InChI=1S/C9H12FNO3/c1-11-4-7(13)5-2-3-6(12)9(14)8(5)10/h2-3,7,11-14H,4H2,1H3 |
Clave InChI |
HGZKLMFEVVYGMO-UHFFFAOYSA-N |
SMILES |
CNCC(C1=C(C(=C(C=C1)O)O)F)O |
SMILES canónico |
CNCC(C1=C(C(=C(C=C1)O)O)F)O |
Sinónimos |
1,2-Benzenediol, 3-fluoro-4-[1-hydroxy-2-(methylamino)ethyl]- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-(Prop-2-yn-1-yl)tetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione](/img/structure/B37549.png)
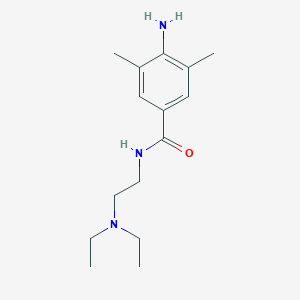


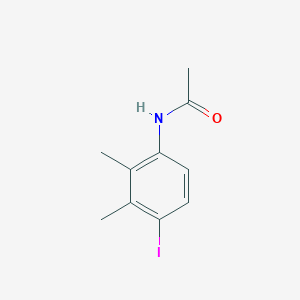
![1-[4-(Hydroxyamino)phenoxy]-3-(propan-2-ylamino)propan-2-ol; oxalic acid](/img/structure/B37556.png)

![1-[(3R,4S)-1-Azabicyclo[2.2.1]heptan-3-yl]ethanone](/img/structure/B37569.png)
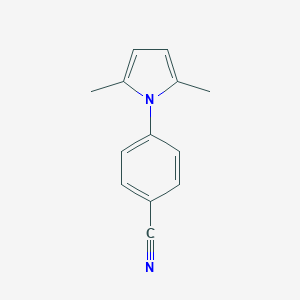
![9-acetyl-7-[4-amino-5-[3-hydroxy-1-(3-hydroxy-5-oxohexan-2-yl)oxybutoxy]-6-methyloxan-2-yl]oxy-4,6,9,11-tetrahydroxy-8,10-dihydro-7H-tetracene-5,12-dione](/img/structure/B37572.png)
